Quantifying GGDPS Enzyme Inhibition Potency of GGDPS-IN-1
GGDPS-IN-1 (Compound 37) inhibits geranylgeranyl diphosphate synthase (GGDPS) with an IC50 of 49.4 nM in enzymatic assays [1]. For context, the structurally related triazole bisphosphonate GGDPS inhibitor VSW1198 (a 3:1 mixture of E- and Z-olefin isomers) demonstrates an IC50 of 45 nM [2]. Other triazole bisphosphonate analogs in the literature display a wide range of inhibitory potencies; for example, the neryl derivative 5 has an IC50 of ~380 nM, while its isomeric geranyl derivative 6 is ~40-fold less active with an IC50 of ~17 μM [3].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 49.4 nM |
| Comparator Or Baseline | VSW1198: 45 nM; Neryl triazole bisphosphonate (compound 5): ~380 nM; Geranyl triazole bisphosphonate (compound 6): ~17 μM |
| Quantified Difference | GGDPS-IN-1 is ~9% less potent than VSW1198 but ~7.7-fold more potent than the neryl analog and ~344-fold more potent than the geranyl analog. |
| Conditions | Isolated enzyme assay against recombinant human GGDPS |
Why This Matters
This quantitative positioning confirms that GGDPS-IN-1 belongs to a high-potency tier of GGDPS inhibitors, which is essential for dose-response study design and ensures that enzyme inhibition can be achieved at low nanomolar concentrations without off-target effects from high compound concentrations.
- [1] MedChemExpress. GGDPS-IN-1 | GGDPS Inhibitor. Product Datasheet. View Source
- [2] Wills, V. S., et al. Potent Triazole Bisphosphonate Inhibitor of Geranylgeranyl Diphosphate Synthase. ACS Med Chem Lett, 2015, 6, 1195-1198. View Source
- [3] Wills, V. S., et al. Potent Triazole Bisphosphonate Inhibitor of Geranylgeranyl Diphosphate Synthase. ACS Med Chem Lett, 2015, 6, 1195-1198 (Data on compounds 5 and 6). View Source
